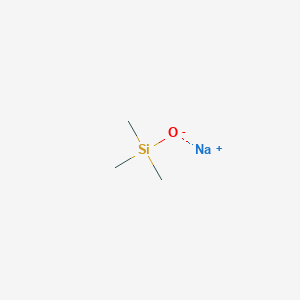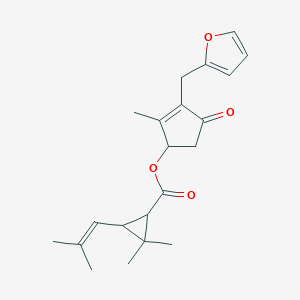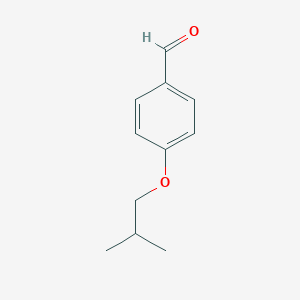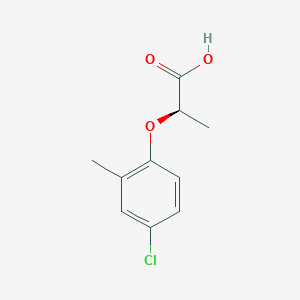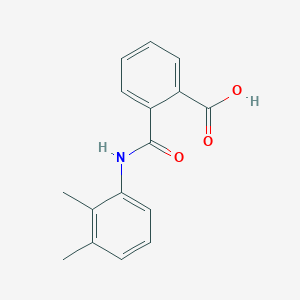
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate, also known as EHP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. EHP is a pteridine derivative that has been synthesized and studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is not fully understood, but researchers believe that it may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has a number of biochemical and physiological effects. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to inhibit the activity of certain enzymes involved in the metabolism of cancer cells, leading to a reduction in cell growth and proliferation. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have antioxidant properties that protect against oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments is that it may not be suitable for all types of experiments. For example, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate may not be effective in inhibiting the growth of all types of cancer cells, and may not be effective in treating all types of neurodegenerative diseases.
将来の方向性
There are a number of future directions that researchers could explore in relation to Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate. For example, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a treatment for other types of diseases, such as cardiovascular disease or diabetes. Additionally, researchers could investigate the potential of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate as a drug delivery system, or explore the use of Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. While there are advantages and limitations to using Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate in lab experiments, there are a number of future directions that researchers could explore in relation to this compound.
合成法
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate can be synthesized using a variety of methods, including the condensation of ethyl 4-aminobenzoate with 2,4-thiazolidinedione, followed by oxidation with hydrogen peroxide. Another method involves the reaction of ethyl 4-aminobenzoate with thiourea, followed by oxidation with hydrogen peroxide.
科学的研究の応用
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Researchers have found that Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has anti-cancer properties, and may be effective in inhibiting the growth of cancer cells. Additionally, Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
18204-27-8 |
|---|---|
製品名 |
Ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate |
分子式 |
C9H10N4O3S |
分子量 |
254.27 g/mol |
IUPAC名 |
ethyl 4-hydroxy-2-sulfanylidene-1,3-dihydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H10N4O3S/c1-2-16-7(14)9(15)5-6(11-4-3-10-5)12-8(17)13-9/h3-4,15H,2H2,1H3,(H2,11,12,13,17) |
InChIキー |
HNEQTKJEHIYTGN-UHFFFAOYSA-N |
異性体SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=N1)S)O |
SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
正規SMILES |
CCOC(=O)C1(C2=NC=CN=C2NC(=S)N1)O |
同義語 |
1,2,3,4-Tetrahydro-4-hydroxy-2-thioxo-4-pteridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







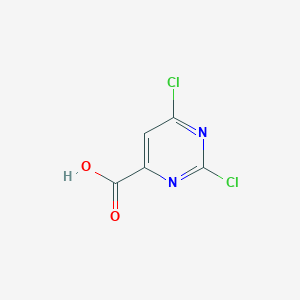
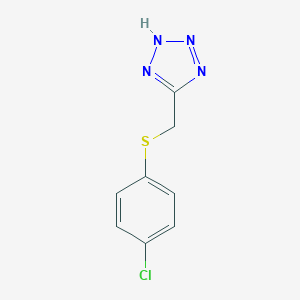

![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
